

Physicochemical and Spectroscopic Characterization of 4-Bromo-7-chloro-1-indanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-7-chloro-1-indanone**

Cat. No.: **B2728214**

[Get Quote](#)

Abstract

4-Bromo-7-chloro-1-indanone (CAS No. 1260013-03-3) is a halogenated indanone derivative that serves as a valuable building block in synthetic organic chemistry and drug discovery. The indanone core is a privileged scaffold found in numerous biologically active molecules, making a thorough understanding of its derivatives essential for researchers.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Bromo-7-chloro-1-indanone**, outlining detailed protocols for its characterization. We delve into its macroscopic appearance, physical constants, and spectroscopic signature, offering field-proven insights to ensure material quality, purity, and structural integrity for research and development applications.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent research. **4-Bromo-7-chloro-1-indanone** is systematically named 4-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one.[4] Its key identifiers and properties are summarized in the table below.

Property	Value	Source
CAS Number	1260013-03-3	[4]
Molecular Formula	C ₉ H ₆ BrClO	[4]
Molecular Weight	245.50 g/mol	Calculated
Purity (Typical)	≥97%	[4]
Canonical SMILES	C1C(=O)C2=C(C=C(C=C2Cl)Br)C1	Inferred
InChI Key	MILQBZVMFHXNNO-UHFFFAOYSA-N	[4]

The molecular architecture, consisting of a bicyclic indanone core with bromine and chlorine substituents on the aromatic ring, dictates its reactivity and physical properties.

Caption: Molecular Structure of **4-Bromo-7-chloro-1-indanone**.

Physical Appearance and Properties

The physical state and appearance of a compound are its most immediate identifiers and can provide initial clues about its purity.

2.1 Macroscopic Appearance

Commercially available **4-Bromo-7-chloro-1-indanone** is typically supplied as a solid.[\[4\]](#) While the exact color is not consistently reported for this specific compound, related halo-indanones are described as off-white, beige, or light yellow solids.[\[5\]](#)[\[6\]](#)[\[7\]](#) Therefore, it is expected to be a crystalline or powdered solid with a color ranging from white to light yellow. Any significant deviation, such as a dark brown color or an oily consistency, may indicate the presence of impurities, residual solvents, or degradation products from synthesis.

2.2 Melting Point

The melting point is a critical physical constant that serves as a primary indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid. While the exact melting point for this compound is not documented in the provided search results, related

structures such as 4-Bromo-7-hydroxy-1-indanone and 4-Bromo-7-methoxy-1-indanone melt at 144-148 °C and 134-138 °C, respectively.[8][9] This suggests that **4-Bromo-7-chloro-1-indanone** will have a distinct and relatively high melting point, which must be determined experimentally.

2.3 Solubility

Solubility characteristics are crucial for selecting appropriate solvents for reaction, purification, and analysis. Specific solubility data is not available, but based on its molecular structure—a largely nonpolar carbon framework with polar carbonyl and halogen groups—a qualitative solubility profile can be predicted.

- **High Solubility:** Expected in chlorinated solvents (dichloromethane, chloroform) and polar aprotic solvents (acetone, ethyl acetate, THF).
- **Low to Insoluble:** Expected in highly polar protic solvents (water) and nonpolar aliphatic solvents (hexanes, petroleum ether).

Experimental verification of this profile is essential for practical applications.

Spectroscopic and Analytical Confirmation

Beyond physical appearance, a suite of analytical techniques is required to confirm the molecular structure and purity unequivocally. The workflow for such a characterization is a self-validating system, where data from multiple independent methods converge to support the compound's identity.

Caption: Standard workflow for the physicochemical characterization of a chemical standard.

Spectroscopic data, including ^1H NMR, IR, and Mass Spectrometry, are available for this compound from vendors like ChemicalBook, which serves as an authoritative reference for comparison.[10]

Experimental Protocols

The following protocols describe standard methodologies for determining the key physical properties of **4-Bromo-7-chloro-1-indanone**.

Protocol 1: Determination of Physical Appearance

- Objective: To qualitatively describe the physical state, color, and form of the material.
- Procedure:
 1. Place approximately 10-20 mg of the sample on a clean, white watch glass or weighing paper.
 2. Observe the sample under bright, neutral lighting against a white background.
 3. Record the physical state (e.g., crystalline solid, amorphous powder).
 4. Record the color (e.g., white, off-white, light yellow).
 5. If crystalline, observe the crystal habit under a low-power microscope, if necessary.

- Trustworthiness: This simple, non-destructive test is the first line of quality control. The appearance should be consistent across different batches.

Protocol 2: Melting Point Determination

- Objective: To determine the melting range as an indicator of purity.
- Apparatus: Digital melting point apparatus.
- Procedure:
 1. Finely crush a small amount of the solid sample into a powder.
 2. Tightly pack the powder into a capillary tube to a height of 2-3 mm.
 3. Place the capillary tube in the heating block of the apparatus.
 4. Set a rapid heating ramp (e.g., 10-15 °C/min) to find an approximate melting point.
 5. Allow the apparatus to cool. Prepare a new sample.
 6. Set a slow heating ramp (1-2 °C/min) starting from approximately 15-20 °C below the approximate melting point.

7. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2).
8. The melting range is reported as T1-T2.

- Causality: A broad melting range ($>2\text{ }^{\circ}\text{C}$) suggests the presence of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature range.

Protocol 3: Qualitative Solubility Assessment

- Objective: To determine the solubility of the compound in a range of common laboratory solvents.
- Procedure:
 1. Add approximately 10 mg of the sample to each of several labeled test tubes.
 2. To the first tube, add the test solvent (e.g., water) dropwise, vortexing after each addition, up to a total volume of 1 mL.
 3. Observe and record whether the solid dissolves completely.
 4. Categorize the solubility as: Soluble ($>10\text{ mg/mL}$), Sparingly Soluble (1-10 mg/mL), or Insoluble ($<1\text{ mg/mL}$).
 5. Repeat for a panel of solvents, such as dichloromethane, methanol, acetone, and hexane.
- Self-Validation: The results should align with the predictions based on molecular polarity ("like dissolves like"), providing further confidence in the compound's structural identity.

Safety, Handling, and Storage

Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring laboratory safety.

- Hazard Identification: **4-Bromo-7-chloro-1-indanone** is classified with the GHS07 pictogram, indicating it can be a skin, eye, or respiratory irritant, and may be harmful if swallowed.[4]

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[\[4\]](#)
- Handling: Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.
- Storage: The compound should be stored in a tightly sealed container to protect it from moisture and atmospheric contaminants. The recommended storage condition is at room temperature in a dry environment.[\[4\]](#)

Conclusion

4-Bromo-7-chloro-1-indanone is a solid, likely crystalline compound, whose appearance typically ranges from white to light yellow. Its identity and purity are best confirmed through a combination of physical tests, such as melting point determination, and spectroscopic analysis (NMR, IR, MS). The protocols and data presented in this guide provide researchers and drug development professionals with a robust framework for the characterization and quality assessment of this important chemical intermediate, ensuring its suitability for downstream applications.

References

- Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine.
- Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health (PMC). [\[Link\]](#)
- 7-Bromo-1-Indanone. Rlavia. [\[Link\]](#)
- Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [\[Link\]](#)
- Annulations involving 1-indanones to access fused- and spiro frameworks. National Institutes of Health (PMC). [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one | 1260013-03-3 [sigmaaldrich.com]
- 5. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Chloro-1-indanone 97% | CAS: 15115-59-0 | AChemBlock [achemblock.com]
- 7. 7-Bromo-1-Indanone|CAS 125114-77-4|Rlavie [rlavie.com]
- 8. 4-ブロモ-7-ヒドロキシ-1-インダノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-ブロモ-7-メトキシ-1-インダノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 4-Bromo-7-chloro-indan-1-one(1260013-03-3) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Physicochemical and Spectroscopic Characterization of 4-Bromo-7-chloro-1-indanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2728214#physical-appearance-of-4-bromo-7-chloro-1-indanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com